molecular formula C18H14N4 B8635944 6-(2-methyl-1H-imidazol-1-yl)-2-phenyl-quinazoline

6-(2-methyl-1H-imidazol-1-yl)-2-phenyl-quinazoline

Cat. No. B8635944
M. Wt: 286.3 g/mol
InChI Key: XXAHXPUWEYGXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-methyl-1H-imidazol-1-yl)-2-phenyl-quinazoline is a useful research compound. Its molecular formula is C18H14N4 and its molecular weight is 286.3 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

6-(2-methylimidazol-1-yl)-2-phenylquinazoline

InChI

InChI=1S/C18H14N4/c1-13-19-9-10-22(13)16-7-8-17-15(11-16)12-20-18(21-17)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

XXAHXPUWEYGXPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC3=CN=C(N=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(2-methyl-1H-imidazol-1-yl)-2-aminomethylaniline (2.0 g, 10 mmol) and methyl benzimidate hydrochloride (3.5 g, 20 mmol; RN: 5873-90-5, Aldrich) were dissolved in methanol (50 mL), the resulting mixture was heated at reflux for 2 hours, during this time the aminomethyl-derivative was converted into the corresponding benzamidine. After that, the methanol was evaporated and the residue taken up with glacial acetic acid (50 mL), the reaction mixture was heated at reflux for 1.5 hours. After cooling at r.t. the reaction mixture was diluted with toluene (50 mL) and evaporated. The residue was taken up with AcOEt (400 mL), washed with aq. ammonia, with water, then dried and concentrated. The obtained oily residue was dissolved in DCM (400 mL) and MnO2 (6.0 g, 70 mmol) was added at r.t., in three portions, over 2 hours. The resulting suspension was stirred at r.t. for 24 hrs, then filtered over celite and the cake was rinsed with DCM. The combined filtrate and washings were concentrated and the residue chromatographed over silica gel (DCM/MeOH/NH3, 85:25.2) the appropriate combined fractions were evaporated and the residue taken up with ethyl ether, heated at reflux for 5 minutes then cooled at 25° C. to crystallize the titled product as slightly brown powder (2.0 g; yield: 74%). C18H14N4, MW: 286.34; MS: m/z 287 (M+H); 1H-NMR (200 MHz, d6-DMSO) ppm: 2.40 (s, 1H), 7.0 (s, 1H), 7.40 (s, 1H), 7.60 (m, 3H), 8.10-8.30 (m, 3H), 8.60 (m, 2H), 9.80 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
aminomethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 g
Type
catalyst
Reaction Step Four

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